(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride” is a chemical compound with the CAS number 1001269-85-7 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C12H20Cl2N4O . Its average mass is 307.219 Da and its monoisotopic mass is 306.101410 Da .Scientific Research Applications
Application in Psychiatric Disorders
- Dual Agonist and Antagonist for Depression and Anxiety : A derivative, thioadatanserin, shows potent partial agonist activity against 5-HTR1A and antagonist activity against 5-HTR2A, indicating potential use in depression and anxiety disorders (Evans et al., 2020).
Application in Cancer Therapy
- Epidermal Growth Factor Receptor Inhibition : PD0205520, a compound related to this chemical structure, is studied as a tyrosine kinase inhibitor for EGFR, relevant in cancer treatment (Zhang et al., 2005).
- Antiproliferative Activity Against Cancer Cell Lines : Novel derivatives showed significant antiproliferative effects against various human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Application in Pain Management
- 5-HT2A Receptor Antagonists : Certain derivatives synthesized from related compounds exhibit antagonist activity at the 5-HT2A receptor, suggesting potential applications in pain management (El-kerdawy et al., 2010).
Application in Antimicrobial and Antifungal Therapy
- Antimicrobial and Antifungal Activity : Synthesized derivatives have demonstrated potent inhibitory activity against various bacterial and fungal strains, indicating potential in antimicrobial and antifungal treatments (Krishnamurthy et al., 2011).
Application in Diabetes Treatment
- GPR119 Agonists for Glucose Homeostasis : Compounds related to this chemical structure have been discovered as GPR119 agonists, showing potential in modulating the enteroinsular axis and improving glycemic control in diabetes treatment (Katamreddy et al., 2012).
Application in Anticancer Research
- In Vitro Anticancer Activity : Novel derivatives have displayed anticancer activity against specific human cancer cell lines, indicating potential for further research in cancer therapy (Gaonkar et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as (5R,7R)-5-methyl-4-(piperazin-1-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-7-ol dihydrochloride, is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . Therefore, it is likely that this compound may also interact with these receptors.
Mode of Action
As an antagonist of the α2-adrenergic receptor, the compound would bind to this receptor and block its activation, preventing the typical physiological responses triggered by the receptor’s natural ligands . As a partial agonist of the 5-HT1A receptor, the compound would bind to this receptor and partially activate it, leading to a response that is less than the maximum response triggered by full agonists .
Biochemical Pathways
The α2-adrenergic receptor and the 5-HT1A receptor are involved in various biochemical pathways. The α2-adrenergic receptor plays a role in the regulation of neurotransmitter release, while the 5-HT1A receptor is involved in the serotonergic system, which regulates mood, appetite, and sleep .
Pharmacokinetics
Based on its structural similarity to pyrimidinylpiperazine, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the α2-adrenergic and 5-HT1A receptors are expressed. For example, in neurons, blocking the α2-adrenergic receptor could lead to increased release of neurotransmitters, while partially activating the 5-HT1A receptor could modulate neuronal activity .
properties
IUPAC Name |
(5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-8-6-9(17)11-10(8)12(15-7-14-11)16-4-2-13-3-5-16;;/h7-9,13,17H,2-6H2,1H3;2*1H/t8-,9-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTWWXCCGPEYAT-UONRGADFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.